4-(2-aminoethoxy)-N-ethylbenzamide
Description
4-(2-Aminoethoxy)-N-ethylbenzamide is a benzamide derivative featuring a 2-aminoethoxy substituent at the para-position of the benzamide core and an ethyl group attached to the amide nitrogen. These compounds are typically synthesized via carbodiimide-mediated coupling reactions or nucleophilic substitutions, with applications in targeting neurological and oncological pathways due to their amine and ether functionalities.
Properties
IUPAC Name |
4-(2-aminoethoxy)-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-11(14)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXOJFFFVGLXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-N-ethylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-aminoethoxy)benzoic acid with ethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Purification steps such as crystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethoxy)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamides with different functional groups.
Scientific Research Applications
4-(2-aminoethoxy)-N-ethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may interact with various biological targets, making it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-aminoethoxy)-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The following table compares 4-(2-aminoethoxy)-N-ethylbenzamide with structurally related benzamide derivatives, focusing on substituents, molecular weights, and key properties:
*Note: Molecular weight estimated from analogous structures.
Key Observations :
- Electron-Withdrawing vs.
- Amide Substituents : Ethyl or tert-butyl groups on the amide nitrogen (e.g., ) increase steric bulk, affecting receptor binding compared to smaller substituents like methyl or hydrogen.
Biological Activity
4-(2-aminoethoxy)-N-ethylbenzamide is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its unique chemical structure which includes an ethyl group and an aminoethoxy moiety. This configuration enhances its interaction with biological targets, making it a subject of interest in various studies.
The primary mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, notably aldo-keto reductase AKR1C3. This interaction inhibits the enzyme's activity, affecting steroid metabolism and potentially leading to altered hormone levels.
- Cellular Impact : Inhibition of AKR1C3 can disrupt normal cellular functions, particularly in hormone-sensitive tissues. This disruption may influence processes such as cell growth and proliferation, particularly in cancer contexts.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : The compound has been noted for its potential anti-proliferative effects on various cancer cell lines. By inhibiting key enzymes involved in steroid metabolism, it may slow the growth of hormone-sensitive tumors.
- Immunomodulatory Effects : Studies have demonstrated that this compound can enhance immune responses. For instance, it significantly upregulated the transcription of genes associated with cytokine signaling (e.g., IL-12 and IFN-γ), indicating a potential role in modulating immune responses against tumors .
Case Studies
- In Vitro Studies : In laboratory settings, this compound has shown promising results in enhancing the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cell lines. The compound was effective at low concentrations (10 nM), indicating its potency as an immunostimulatory agent .
- In Vivo Models : In murine models, the compound was tested as an adjuvant in vaccination regimens. Results indicated that it significantly boosted systemic immune responses, leading to higher titers of OVA-specific IgG antibodies compared to controls .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Stability : Laboratory studies indicate that the compound maintains stability over time, which is crucial for its therapeutic efficacy.
- Dosage Optimization : Research on similar compounds indicates that dosage plays a critical role in balancing efficacy and toxicity. Higher doses may enhance therapeutic effects but also increase the risk of adverse reactions.
Summary of Findings
| Aspect | Details |
|---|---|
| Mechanism | Inhibition of AKR1C3 affecting steroid metabolism |
| Antitumor Activity | Slows growth of hormone-sensitive tumors |
| Immunomodulatory Role | Enhances cytokine production (IL-12, IFN-γ) |
| In Vitro Efficacy | Effective at low concentrations (10 nM) in enhancing PBMC cytotoxicity |
| In Vivo Efficacy | Boosts immune response in murine models |
| Pharmacokinetics | Favorable stability; requires careful dosage optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
